
Cyclobutylidene(4-methoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutylidene(4-methoxyphenyl)methanol is an organic compound with the molecular formula C12H14O2 It is characterized by a cyclobutylidene group attached to a 4-methoxyphenyl group, with a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclobutylidene(4-methoxyphenyl)methanol can be synthesized through several methods. One common approach involves the reaction of geminal dibromocyclobutane with methyl-lithium at low temperatures (as low as –78 °C) to yield cyclobutylidene, which can then be further reacted with 4-methoxybenzyl alcohol . Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable.
Análisis De Reacciones Químicas
Types of Reactions
Cyclobutylidene(4-methoxyphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include methyl-lithium for generating cyclobutylidene, and various oxidizing agents like flavin-zinc (II)-cyclen complex for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde derivatives, while substitution reactions can produce a variety of substituted phenylmethanols .
Aplicaciones Científicas De Investigación
Cyclobutylidene(4-methoxyphenyl)methanol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Cyclobutylidene(4-methoxyphenyl)methanol involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, it interacts with oxidizing agents to form corresponding aldehydes or ketones . The specific molecular targets and pathways depend on the type of reaction and the conditions used.
Comparación Con Compuestos Similares
Cyclobutylidene(4-methoxyphenyl)methanol can be compared with other similar compounds such as:
Cyclobutylidene: A nonclassical carbene with unique reactivity and structural features.
4-Methoxybenzyl alcohol: Commonly used as a reagent to protect hydroxyl groups on alcohols and phenols.
4-Methoxyphenol: Used as a building block in designing β-cyclodextrin conjugates for drug complexation.
These compounds share some structural similarities but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
741653-53-2 |
|---|---|
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
cyclobutylidene-(4-methoxyphenyl)methanol |
InChI |
InChI=1S/C12H14O2/c1-14-11-7-5-10(6-8-11)12(13)9-3-2-4-9/h5-8,13H,2-4H2,1H3 |
Clave InChI |
SDFBYNZQUNQXOR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=C2CCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


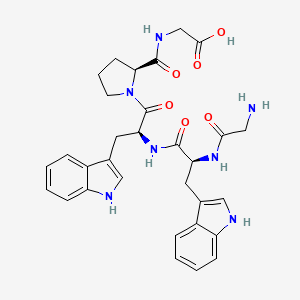

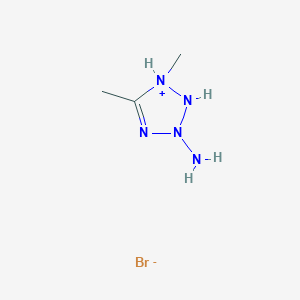
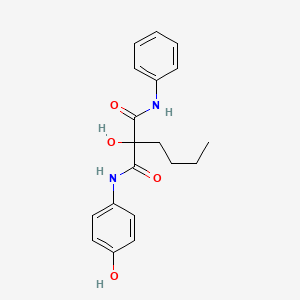
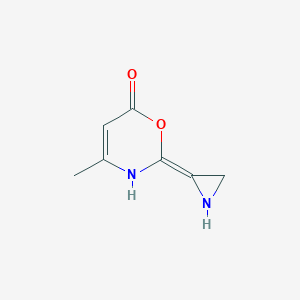

![1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]ethan-1-one](/img/structure/B12522956.png)
![2-(Benzo[d]oxazol-2-yl)-4-iodo-5-methoxyphenol](/img/structure/B12522958.png)
![Acetamide, 2-cyano-N-[2-nitro-4-(trifluoromethyl)phenyl]-](/img/structure/B12522965.png)

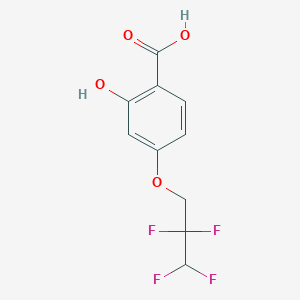

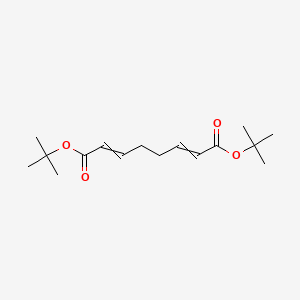
![2-Cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid](/img/structure/B12522994.png)
